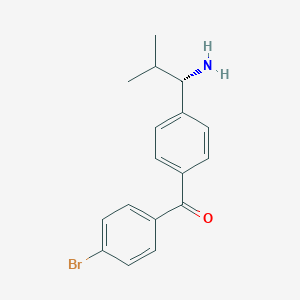
(S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance. The presence of both amino and bromophenyl groups in its structure suggests its potential reactivity and utility in synthetic chemistry and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group onto the phenyl ring. This can be achieved through nitration followed by reduction.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the amino-substituted phenyl ring with the bromophenyl methanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving neurotransmitters or signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-bromophenyl)(phenyl)methanone: Lacks the amino group, making it less reactive in certain biological contexts.
(4-bromophenyl)(morpholino)methanone:
Uniqueness
Chirality: The presence of a chiral center makes (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride unique in its enantiomeric purity.
Functional Groups: The combination of amino and bromophenyl groups provides a unique reactivity profile, making it versatile for various applications.
Propriétés
Formule moléculaire |
C17H18BrNO |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
[4-[(1S)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)16(19)12-3-5-13(6-4-12)17(20)14-7-9-15(18)10-8-14/h3-11,16H,19H2,1-2H3/t16-/m0/s1 |
Clé InChI |
LVLRUNPQBLNGMX-INIZCTEOSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



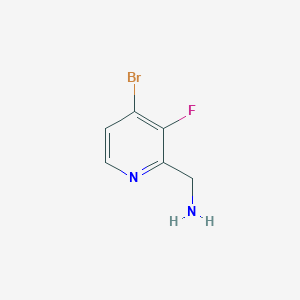




![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
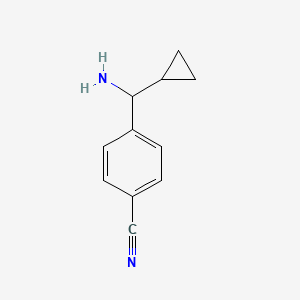
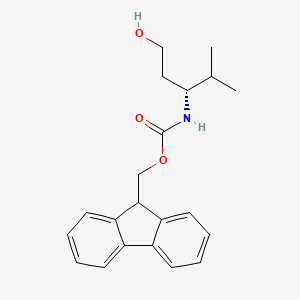
![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)
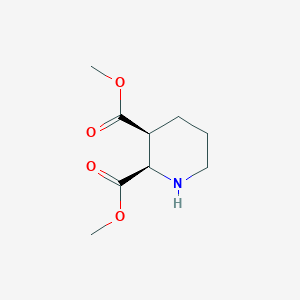
![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
